molecular formula C10H14N2O5 B1314176 Ethyl 5-amino-3-(2-ethoxy-2-oxoethyl)isoxazole-4-carboxylate CAS No. 82754-70-9

Ethyl 5-amino-3-(2-ethoxy-2-oxoethyl)isoxazole-4-carboxylate

Cat. No. B1314176
CAS RN: 82754-70-9
M. Wt: 242.23 g/mol
InChI Key: SNSXFXIUJVDZID-UHFFFAOYSA-N
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Description

Ethyl 5-amino-3-(2-ethoxy-2-oxoethyl)isoxazole-4-carboxylate, also known as 5-AEOX, is an organic compound with a wide range of applications in the field of scientific research. 5-AEOX is a versatile compound that has been used in a variety of experiments, ranging from biochemical and physiological studies to drug development and toxicity testing. 5-AEOX has been found to have a number of beneficial properties, such as its ability to modulate cellular responses, which makes it a valuable tool for researchers.

Scientific Research Applications

Transformations of Ethyl Isoxazole Derivatives

The research on ethyl 5-amino-3-(2-ethoxy-2-oxoethyl)isoxazole-4-carboxylate and related compounds has demonstrated their versatility in synthetic chemistry, particularly in the synthesis of various heterocyclic compounds. A notable example includes the transformation of ethyl isoxazole derivatives into 5-substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates, showcasing the utility of these compounds in synthesizing heterocyclic structures with potential biological activities (Albreht et al., 2009).

Structure-Activity Relationship and Anticancer Potential

In the realm of medicinal chemistry, derivatives of ethyl isoxazole have been explored for their anticancer properties. Specifically, ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate and its analogs have shown promise in mitigating drug resistance in cancer cells, suggesting a potential route for the development of new anticancer agents capable of overcoming drug resistance mechanisms (Das et al., 2009).

Synthetic Approaches to Heterocyclic Compounds

Synthetic methodologies involving ethyl isoxazole derivatives have been developed for the efficient synthesis of ethyl 3-amino-5-oxoisoxazolidine-4-carboxylate derivatives, highlighting the compound's role in the synthesis of functionally diverse and complex molecular architectures. This approach is indicative of the compound's utility in organic synthesis and medicinal chemistry (Li et al., 2017).

Neuroprotective Properties

The neuroprotective properties of ITH4012, a derivative of ethyl isoxazole, have been investigated, showcasing the compound's ability to reduce cell death induced by various compounds and suggesting its potential as a neuroprotective agent (Orozco et al., 2004).

Synthesis of Chiral 2-Aminoalkyloxazole-4-carboxylates

Research has also been conducted on the synthesis of chiral 2-aminoalkyloxazole-4-carboxylates from isoxazol-5(2H)-ones, demonstrating the compound's utility in the preparation of chiral building blocks for pharmaceuticals (Cox et al., 2003).

properties

IUPAC Name

ethyl 5-amino-3-(2-ethoxy-2-oxoethyl)-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O5/c1-3-15-7(13)5-6-8(9(11)17-12-6)10(14)16-4-2/h3-5,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNSXFXIUJVDZID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NOC(=C1C(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-amino-3-(2-ethoxy-2-oxoethyl)isoxazole-4-carboxylate

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